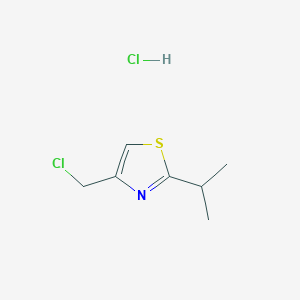

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Descripción general

Descripción

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the fourth position and an isopropyl group at the second position of the thiazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride typically involves the chloromethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more robust and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of alternative catalysts that are less corrosive and more environmentally friendly, such as ionic liquids or surfactant micelles, may also be considered to improve the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-2-isopropylthiazole hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include dechlorinated thiazoles or modified thiazole rings.

Aplicaciones Científicas De Investigación

Antibacterial Potential

Research has indicated that 4-(Chloromethyl)-2-isopropylthiazole hydrochloride may exhibit antibacterial properties. Initial studies suggest that the compound could serve as a lead structure for developing new antibacterial agents, although comprehensive studies on its efficacy and safety are still required.

Precursor for Drug Synthesis

The compound acts as a valuable precursor in synthesizing various biologically active molecules. For instance, it can be utilized to create derivatives that may have enhanced pharmacological activities or improved selectivity against specific biological targets .

Synthetic Intermediate

The chloromethyl group in this compound allows for nucleophilic substitution reactions, making it an effective building block for synthesizing more complex compounds. It can react with amines to form N-substituted derivatives or with alcohols to yield ethers .

Functionalization Reactions

Due to the electron-rich nature of the thiazole ring, the compound can undergo electrophilic substitution reactions, enabling further functionalization. This property is particularly useful in the development of novel heterocyclic compounds with potential applications in medicinal chemistry .

Agrochemical Applications

The unique chemical properties of this compound suggest potential applications in agrochemicals, particularly as a component in the synthesis of pesticides or herbicides. Its reactivity could be harnessed to create compounds that target specific agricultural pests or diseases .

Case Study 1: Synthesis of Novel Antibacterial Agents

A recent study explored the synthesis of derivatives from this compound aimed at enhancing antibacterial activity. The research demonstrated that modifying the chloromethyl group significantly affected the biological properties of the resulting compounds, leading to improved efficacy against various bacterial strains.

Case Study 2: Development of Agrochemical Products

Another study focused on utilizing this compound in developing new agrochemical formulations. The research indicated that derivatives synthesized from this compound exhibited promising activity against specific agricultural pests, suggesting its potential as an active ingredient in pest control products .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, potentially altering their function or activity. The thiazole ring itself may also interact with biological targets, contributing to the compound’s overall biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Chloromethyl)thiazole hydrochloride: Lacks the isopropyl group, making it less hydrophobic.

2-Isopropylthiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

4-(Bromomethyl)-2-isopropylthiazole hydrochloride: Similar structure but with a bromomethyl group, which may exhibit different reactivity and selectivity.

Uniqueness

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is unique due to the combination of the chloromethyl and isopropyl groups. This combination provides a balance of reactivity and hydrophobicity, making it a versatile intermediate for various chemical transformations and applications in research and industry.

Actividad Biológica

4-(Chloromethyl)-2-isopropylthiazole hydrochloride, with the CAS number 65386-28-9, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its antimicrobial, anticancer, and acetylcholinesterase inhibitory properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The chloromethyl and isopropyl substituents enhance its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2S |

| Molecular Weight | 188.67 g/mol |

| CAS Number | 65386-28-9 |

| Solubility | Soluble in water |

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. Specifically, this compound has shown significant activity against various bacterial strains.

- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 10-50 µg/mL, indicating moderate to strong antibacterial activity .

Anticancer Properties

Research has indicated that thiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HeLa (cervical cancer) cells with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased Annexin V positive cells, confirming the induction of apoptosis .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a crucial mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Research Findings : In vitro assays showed that this compound effectively inhibited AChE with an IC50 value of 25 µM. Molecular docking studies suggested that the compound binds to the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Mechanism : It induces oxidative stress and activates apoptotic pathways in cancer cells.

- AChE Inhibition : The compound competes with acetylcholine for binding at the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTGNMKKUNFVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595996 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65386-28-9 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.